

# Spectroscopic and Synthetic Profile of Decyl Ethyl Ether: A Technical Guide

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## Compound of Interest

Compound Name: *Decyl ether*

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This technical guide provides a comprehensive overview of the spectroscopic data for decyl ethyl ether (1-ethoxydecane), a long-chain aliphatic ether. Included are detailed summaries of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Furthermore, this guide outlines a detailed experimental protocol for its synthesis via the Williamson ether synthesis, along with the methodologies for acquiring the presented spectroscopic data.

## Spectroscopic Data

The following sections summarize the key spectroscopic data for decyl ethyl ether, crucial for its identification and characterization.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of decyl ethyl ether.

### <sup>1</sup>H NMR (Proton NMR) Data

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~3.38	Triplet	2H	-O-CH <sub>2</sub> -CH <sub>2</sub> - (Decyl)
~3.46	Quartet	2H	-O-CH <sub>2</sub> -CH <sub>3</sub> (Ethyl)
~1.54	Multiplet	2H	-O-CH <sub>2</sub> -CH <sub>2</sub> - (Decyl)
~1.26	Multiplet	14H	-(CH <sub>2</sub> ) <sub>7</sub> - (Decyl)
~1.19	Triplet	3H	-O-CH <sub>2</sub> -CH <sub>3</sub> (Ethyl)
~0.88	Triplet	3H	-CH <sub>2</sub> -CH <sub>3</sub> (Decyl)

### <sup>13</sup>C NMR (Carbon-13 NMR) Data

Chemical Shift ( $\delta$ ) ppm	Assignment
~70.8	-O-CH <sub>2</sub> - (Decyl)
~66.1	-O-CH <sub>2</sub> - (Ethyl)
~31.9	Methylene carbons of the decyl chain
~29.6	Methylene carbons of the decyl chain
~29.3	Methylene carbons of the decyl chain
~26.2	Methylene carbons of the decyl chain
~22.7	Methylene carbons of the decyl chain
~15.2	-O-CH <sub>2</sub> -CH <sub>3</sub> (Ethyl)
~14.1	-CH <sub>2</sub> -CH <sub>3</sub> (Decyl)

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The most characteristic feature in the IR spectrum of decyl ethyl ether is the C-O-C stretching vibration.

Wavenumber (cm <sup>-1</sup> )	Description
~2925	C-H stretch (alkane)
~2855	C-H stretch (alkane)
~1465	C-H bend (alkane)
~1115	C-O-C stretch (ether)

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of decyl ethyl ether. The molecular ion peak  $[M]^+$  is expected at m/z 186.

Key Fragments:

m/z	Proposed Fragment
186	$[\text{CH}_3(\text{CH}_2)_9\text{OCH}_2\text{CH}_3]^+$ (Molecular Ion)
157	$[\text{M} - \text{C}_2\text{H}_5]^+$
143	$[\text{M} - \text{C}_3\text{H}_7]^+$
129	$[\text{M} - \text{C}_4\text{H}_9]^+$
115	$[\text{M} - \text{C}_5\text{H}_{11}]^+$
101	$[\text{M} - \text{C}_6\text{H}_{13}]^+$
87	$[\text{M} - \text{C}_7\text{H}_{15}]^+$
73	$[\text{M} - \text{C}_8\text{H}_{17}]^+$
59	$[\text{CH}_2=\text{O}^+ - \text{CH}_2\text{CH}_3]$
45	$[\text{CH}_3\text{CH}_2\text{O}]^+$

## Experimental Protocols

# Synthesis of Decyl Ethyl Ether via Williamson Ether Synthesis

The Williamson ether synthesis is a reliable method for the preparation of unsymmetrical ethers like decyl ethyl ether.<sup>[1][2][3][4]</sup> The reaction proceeds via an S<sub>n</sub>2 mechanism.<sup>[3][4]</sup>

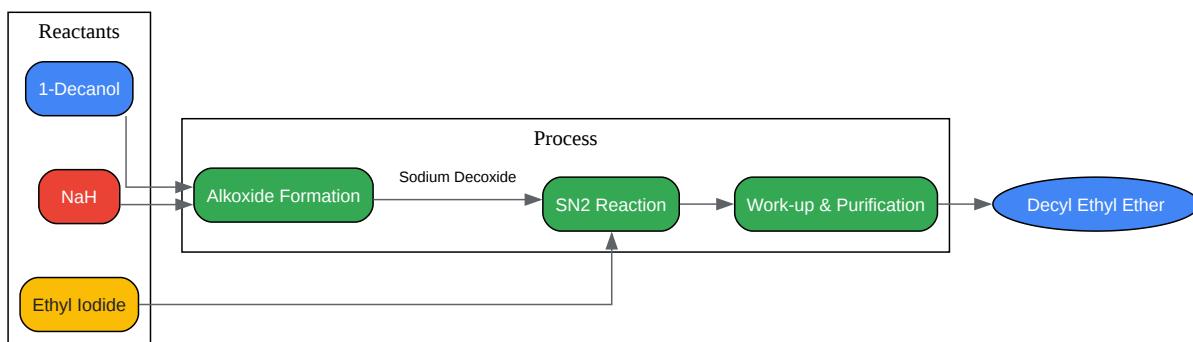
Reactants:

- 1-Decanol
- Sodium hydride (NaH)
- Ethyl iodide (or ethyl bromide)
- Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)<sup>[3]</sup>
- Diethyl ether (for extraction)
- Saturated aqueous ammonium chloride (NH<sub>4</sub>Cl)
- Brine
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>)

Procedure:

- To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add 1-decanol (1 equivalent) dissolved in anhydrous DMF.
- Cool the solution in an ice bath (0 °C).
- Slowly add sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) portion-wise to the stirred solution.
- After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases, indicating the formation of the sodium decoxide.

- Cool the reaction mixture back to 0 °C and add ethyl iodide (1.2 equivalents) dropwise via the dropping funnel.
- After the addition, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.
- Cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous NH<sub>4</sub>Cl solution.
- Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
- Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).
- Dry the organic layer over anhydrous MgSO<sub>4</sub>, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- The crude product can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure decyl ethyl ether.

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Caption: Williamson Ether Synthesis Workflow for Decyl Ethyl Ether.

## Spectroscopic Analysis Protocols

### NMR Spectroscopy:

- Instrumentation: A 400 MHz NMR spectrometer.
- Sample Preparation: Approximately 10-20 mg of the purified decyl ethyl ether is dissolved in ~0.6 mL of deuterated chloroform ( $\text{CDCl}_3$ ) containing 0.03% tetramethylsilane (TMS) as an internal standard.
- $^1\text{H}$  NMR Acquisition: A standard proton NMR experiment is performed with a sufficient number of scans to obtain a good signal-to-noise ratio.
- $^{13}\text{C}$  NMR Acquisition: A proton-decoupled  $^{13}\text{C}$  NMR experiment is conducted. A larger number of scans is typically required due to the low natural abundance of the  $^{13}\text{C}$  isotope.

### Infrared (IR) Spectroscopy:

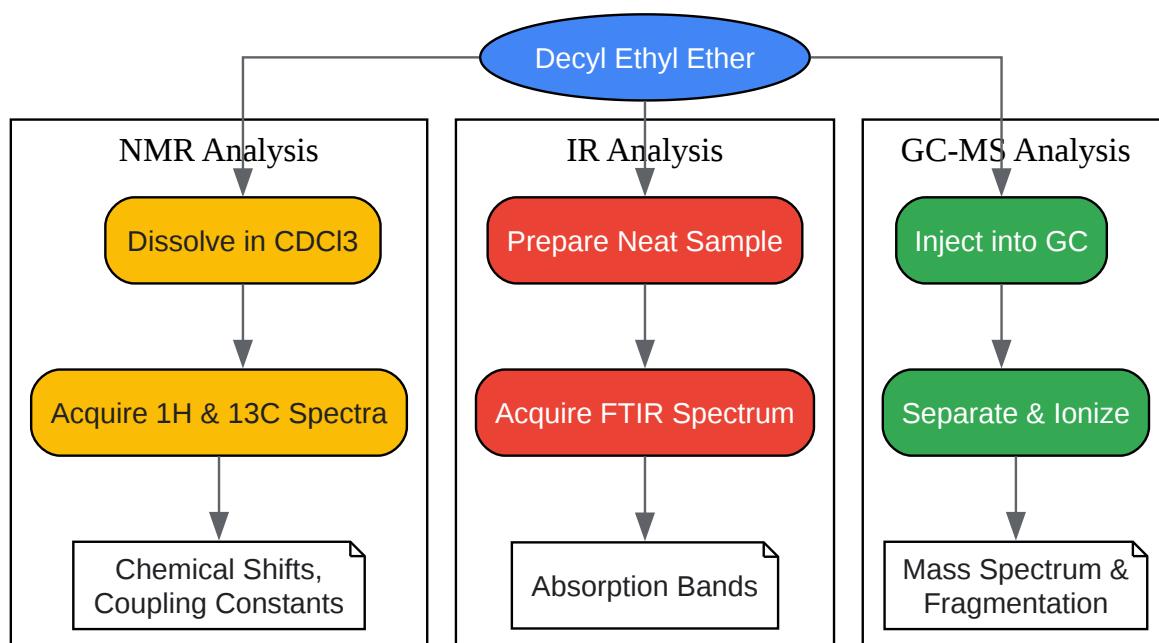
- Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
- Sample Preparation: A drop of the neat liquid sample of decyl ethyl ether is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film.
- Data Acquisition: A background spectrum of the clean salt plates is recorded first, followed by the spectrum of the sample. The instrument automatically subtracts the background spectrum.

### Gas Chromatography-Mass Spectrometry (GC-MS):

- Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
- Sample Preparation: A dilute solution of decyl ethyl ether in a volatile solvent such as hexane or dichloromethane is prepared.
- GC Conditions:

- Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25  $\mu$ m).
- Carrier Gas: Helium at a constant flow rate.
- Injection: Splitless injection of 1  $\mu$ L of the sample solution.
- Temperature Program: An initial oven temperature of 50 °C, held for 2 minutes, then ramped to 250 °C at a rate of 10 °C/min, and held for 5 minutes.

- MS Conditions:
  - Ionization: Electron Ionization (EI) at 70 eV.
  - Mass Range: Scanning from m/z 35 to 350.



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